molecular formula C18H26N6O3 B2609917 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-01-4

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2609917
CAS No.: 915927-01-4
M. Wt: 374.445
InChI Key: LHHJFZSMWRULSC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 383.4 g/mol . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its exact mass is 383.15935417 g/mol and its monoisotopic mass is also 383.15935417 g/mol . It has a topological polar surface area of 90.1 Ų and contains 28 heavy atoms .

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds with a structure similar to 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their affinity to serotoninergic and dopaminergic receptors. These compounds displayed a range of activities, with some showing potential as anxiolytic and antidepressant agents. Docking studies indicated that substituents at specific positions could be crucial for receptor affinity and selectivity (Zagórska et al., 2015).

Antiproliferative Activity

A novel series of compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, designed and synthesized for anticancer research, showed significant antiproliferative activity against several human cancer cell lines. Among them, specific derivatives demonstrated good activity and low cytotoxicity to normal cells, highlighting their potential as cancer therapeutic agents (Liu et al., 2018).

Properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-4-5-23-16(25)14-15(20(3)18(23)26)19-17-22(13(2)12-24(14)17)7-6-21-8-10-27-11-9-21/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJFZSMWRULSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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